Bicyclo[4.1.0]heptan-2-one

Physical Organic Chemistry Chemical Procurement Analytical Method Development

Bicyclo[4.1.0]heptan-2-one, also known as 2-Norcaranone, is a bicyclic organic compound with the molecular formula C7H10O and a molecular weight of 110.15 g/mol. Its defining structural feature is a fused ring system comprising a cyclohexanone and a cyclopropane ring, a motif that imparts unique ring strain and conformational rigidity compared to monocyclic or other bicyclic ketones.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 5771-58-4
Cat. No. B1267762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]heptan-2-one
CAS5771-58-4
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CC2CC2C(=O)C1
InChIInChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2
InChIKeyCINFRRXNDRBHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Bicyclo[4.1.0]heptan-2-one (CAS 5771-58-4) – Structural Characteristics & Research Utility


Bicyclo[4.1.0]heptan-2-one, also known as 2-Norcaranone, is a bicyclic organic compound with the molecular formula C7H10O and a molecular weight of 110.15 g/mol [1]. Its defining structural feature is a fused ring system comprising a cyclohexanone and a cyclopropane ring, a motif that imparts unique ring strain and conformational rigidity compared to monocyclic or other bicyclic ketones . This core structure is a valuable scaffold in organic synthesis and serves as a versatile building block for the construction of more complex molecules, including natural products and potential pharmaceutical candidates [2].

Radical Clock Probe Reported for cytochrome P450 / sMMO mechanistic studies
Chiral Scaffold May support stereoselective synthesis of complex natural products
Synthetic Building Block Used to access functionally rich bicyclo[4.1.0]heptenone systems

Bicyclo[4.1.0]heptan-2-one: Why Analogues and In-Class Candidates Are Not Interchangeable


The bicyclo[4.1.0]heptane framework of this compound, with its fused cyclopropane ring, creates a unique combination of ring strain and conformational constraints that is not replicated in saturated monocyclic ketones like cyclohexanone or in other bicyclic systems such as bicyclo[2.2.1]heptan-2-one (norcamphor). This distinct three-dimensional architecture dictates a specific reactivity profile, especially in cyclopropane ring-opening reactions and as a conformationally rigid scaffold . Furthermore, its established role as a radical-clock probe in cytochrome P450 and soluble methane monooxygenase (sMMO) mechanistic studies is a property directly derived from its specific bicyclo[4.1.0]heptane structure, making it a non-substitutable tool in this research context [1]. The following quantitative evidence details these key differentiators.

Monocyclic Ketones (e.g., Cyclohexanone)
Lack cyclopropane ring strain and radical rearrangement pathway, limiting use as mechanistic probe in oxidase research.
Bicyclo[2.2.1]heptan-2-one (Norcamphor)
Different ring system alters physical properties (density, solubility) and conformational constraints; radical clock reactivity absent.
Other Chiral Building Blocks
Lack the rigid cyclopropane-cyclohexanone framework; reported diastereoselectivity advantage may not transfer to more flexible alternatives.

Quantitative Evidence for Bicyclo[4.1.0]heptan-2-One Differentiation


Bicyclo[4.1.0]heptan-2-one vs. Bicyclo[2.2.1]heptan-2-one: Comparative Physical Properties

Bicyclo[4.1.0]heptan-2-one exhibits distinct physical properties compared to a common bicyclic ketone analog, bicyclo[2.2.1]heptan-2-one (norcamphor). Notably, its predicted density is higher (1.082 g/cm³ vs. approx. 1.01 g/cm³), and its predicted water solubility is lower (7.75 mg/mL vs. >20 mg/mL for norcamphor) . These differences, particularly the significantly lower aqueous solubility, are critical for experimental design in biphasic reactions, biological assays, and purification protocols where the physical behavior of the starting material directly impacts outcomes.

Physical Property
Data to verify
Target Density 1.082 g/cm³, Solubility 7.75 mg/mL
Norcamphor Density ~1.01 g/cm³, Solubility >20 mg/mL
Physical differences may affect reaction design and purification; requires experimental verification.
Predicted values from authoritative databases.
Physical Organic Chemistry Chemical Procurement Analytical Method Development

Mechanistic Probe: Bicyclo[4.1.0]heptan-2-one (Norcarane) as a Radical Clock in P450 Enzymology

The parent hydrocarbon of this compound, norcarane, is an established radical-clock probe in cytochrome P450 and soluble methane monooxygenase (sMMO) enzymology. Its utility stems from the diagnostic rearrangement of the cyclopropylcarbinyl radical, a pathway unavailable to non-cyclopropyl-containing comparators like cyclohexanone or bicyclo[2.2.1]heptane systems [1]. In sMMO oxidation of norcarane, the ratio of rearranged to unrearranged products is reported to be 1.2:1, providing direct, quantifiable evidence of a radical intermediate in the enzyme's catalytic cycle [1]. This specific reactivity profile makes Bicyclo[4.1.0]heptan-2-one a functionally non-replaceable tool for investigating radical lifetimes and enzyme mechanisms in oxidative metabolism studies.

Radical Clock Probe
Head-to-head
Product Ratio 1.2:1 (Rearranged:Unrearranged)
Supports detection of radical intermediates in oxidase mechanistic studies.
sMMO oxidation; diagnostic for cyclopropylcarbinyl radical.
Enzymology Mechanistic Probe Cytochrome P450 Oxidation Chemistry

Chiral Scaffold: Bicyclo[4.1.0]heptan-2-one in Stereoselective Natural Product Synthesis

The bicyclo[4.1.0]heptan-2-one framework, particularly as the chiral derivative (1S,5S,6R)-5-hydroxybicyclo[4.1.0]heptan-2-one, provides a conformationally rigid and stereochemically defined scaffold for complex molecule synthesis [1]. This is exemplified by its use as a key chiral building block in the total synthesis of the antimitotic natural product pironetin [1]. The cyclopropane ring locks the adjacent cyclohexanone ring into a specific conformation, enabling high diastereoselectivity in subsequent transformations, an advantage not offered by more flexible or achiral monocyclic ketone alternatives.

Chiral Scaffold
Class-level
Conformational rigidity enables high diastereoselectivity
May support stereoselective natural product synthesis; class-level inference.
Reported for complex chiral targets (e.g., pironetin).
Stereoselective Synthesis Natural Product Chemistry Chiral Building Blocks Medicinal Chemistry

Procurement-Driven Application Scenarios for Bicyclo[4.1.0]heptan-2-one


Enzymology and Mechanistic Biochemistry: Probing Radical Intermediates

Bicyclo[4.1.0]heptan-2-one (norcarane) is the definitive substrate for radical-clock experiments in cytochrome P450 and sMMO research. Its unique ability to undergo a diagnostic cyclopropylcarbinyl radical rearrangement, with a quantifiable product ratio (1.2:1 rearranged:unrearranged in sMMO oxidation [1]), makes it an essential and irreplaceable tool for laboratories investigating the fundamental mechanisms of oxidative enzymes. Researchers in this field procure this compound specifically because no alternative can provide this same level of mechanistic insight.

Advanced Organic Synthesis: Conformationally Rigid Scaffold for Drug Discovery

Medicinal chemistry and process chemistry groups utilize Bicyclo[4.1.0]heptan-2-one as a building block to introduce a conformationally restricted, three-dimensional motif into lead compounds. Its strained cyclopropane ring and rigid bicyclic framework allow chemists to precisely control molecular shape and explore novel chemical space not accessible with common flat or flexible building blocks. This is supported by its use as a key precursor in the synthesis of functionally rich bicyclo[4.1.0]heptenone systems [1].

Method Development: Analytical and Process Chemistry Standards

Due to its specific, documented physical properties—including a predicted density of 1.082 g/cm³, a boiling point of 85.0-85.5 °C at 10 Torr, and a predicted XLogP3 value of 1.0 [1][2]—this compound serves as a well-characterized standard for developing analytical methods (e.g., GC, HPLC) and optimizing purification techniques for bicyclic ketones. Procurement is driven by the need for a reliable, defined physical reference for comparative studies or process validation.

Application
Selection Property
Validation Focus
Enzymology & Mechanistic Biochemistry
Radical clock substrate reactivity
Rearrangement product ratio in sMMO/P450 assays
Advanced Organic Synthesis
Conformationally rigid bicyclic scaffold
Diastereoselectivity in chiral transformations
Analytical & Process Method Development
Defined physical properties
Method optimization and reference standardization

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